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Compound of Interest

Compound Name: Ethyl 9-oxononanoate

Cat. No.: B1615329

Ethyl 9-Oxononanoate: A Volatile Organic
Compound in Food

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-oxononanoate is a volatile organic compound (VOC) of interest in food science and
technology due to its potential contribution to the aroma and flavor profiles of various food
products. As the ethyl ester of 9-oxononanoic acid, its presence is often linked to lipid
oxidation, a fundamental process affecting the quality and shelf-life of many foods. This
technical guide provides a comprehensive overview of ethyl 9-oxononanoate, including its
formation, presence in food, analytical methodologies for its detection, and its potential
biological significance. This document is intended for researchers, scientists, and professionals
in drug development who are interested in the chemistry, analysis, and biological implications
of food-derived VOCs.

Chemical and Physical Properties

Ethyl 9-oxononanoate, also known as 9-oxononanoic acid ethyl ester, is characterized by the
following properties:
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Property Value

Chemical Formula C11H2003

Molecular Weight 200.27 g/mol

CAS Number 3433-16-7

Appearance Not specified, likely a liquid
Boiling Point 267.9 °C at 760 mmHg[1]
Density 0.949 g/cm?3[1]

Flash Point 110.8 °C[1]

Vapor Pressure 0.00794 mmHg at 25°C[1]

Formation in Food Matrices

Ethyl 9-oxononanoate is primarily formed in food through the esterification of 9-oxononanoic
acid in the presence of ethanol. 9-Oxononanoic acid itself is a significant secondary product of
the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in many vegetable oils.

The formation process can be summarized as follows:
 Lipid Peroxidation: Linoleic acid undergoes oxidation, forming hydroperoxides.

o Hydroperoxide Decomposition: These unstable hydroperoxides decompose, leading to the
formation of various secondary oxidation products, including 9-oxononanoic acid.

« Esterification: In food matrices containing ethanol (e.g., fermented foods, alcoholic
beverages, or foods cooked with alcohol), 9-oxononanoic acid can react with ethanol to form
ethyl 9-oxononanoate.

The following diagram illustrates the formation pathway of 9-oxononanoic acid from linoleic
acid.

Caption: Formation of 9-Oxononanoic Acid from Linoleic Acid.
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Occurrence in Food

While direct quantification of ethyl 9-oxononanoate in a wide range of food products is not
extensively documented in publicly available literature, the presence of its precursor, 9-
oxononanoic acid (also referred to as 9-0xo), has been reported, particularly in heated edible
oils. The presence of 9-oxononanoic acid strongly suggests the potential for the formation of its
ethyl ester in foods containing ethanol.

The following table summarizes the quantitative data for 9-oxononanoate found in various

edible oils during deep-frying.
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Concentration of 9-

Oil Type Frying Cycles
oxononanoate (ug/g)
Palm Qil (P) 0 4.27
20 25.12
40 48.98
60 72.84
80 101.98
100 135.97
Grapeseed Oil (G) 0 10.11
20 35.45
40 111.67
60 223.34
80 446.68
100 903.99
Palm and Grapeseed Oil Blend
(PG) 7.19
20 25.16
40 63.89
60 127.78
80 255.56
100 511.12

Data extracted from a study on deep-frying of French fries in edible oils[2].

Biological Significance and Signaling Pathways
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Research has primarily focused on the biological effects of 9-oxononanoic acid, the precursor
to ethyl 9-oxononanoate. Studies have shown that 9-oxononanoic acid can play a role in
cellular signaling pathways, particularly those related to inflammation and platelet aggregation.

One significant finding is that 9-oxononanoic acid stimulates the activity of phospholipase Az
(PLA2). PLA:z is a key enzyme that initiates the arachidonate cascade, a metabolic pathway
that produces eicosanoids, which are potent signaling molecules. The activation of PLA2 by 9-
oxononanoic acid leads to the production of thromboxane Az (TxAz2), a potent promoter of
platelet aggregation[1][3].

The proposed signaling pathway is illustrated in the following diagram:

Caption: Proposed signaling pathway of 9-oxononanoic acid.

Experimental Protocols

The analysis of ethyl 9-oxononanoate in food matrices typically involves gas chromatography-
mass spectrometry (GC-MS) due to its volatility. A detailed, validated protocol for the specific
analysis of ethyl 9-oxononanoate in various foods is not readily available; however, a general
workflow can be constructed based on established methods for analyzing volatile and semi-
volatile compounds and fatty acid ethyl esters in food.

Sample Preparation and Extraction

The choice of extraction method depends on the food matrix.
e For liquid samples (e.g., oils, beverages):

o Direct Injection (for oils): Dilute the oil sample in a suitable solvent (e.g., hexane) before
GC-MS analysis.

o Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analytes using an
organic solvent such as dichloromethane or a hexane/diethyl ether mixture.

o Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is
exposed to the headspace of the sample to adsorb volatile compounds. The fiber is then
directly desorbed in the GC inlet.
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e For solid samples (e.g., baked goods, processed foods):
o Homogenization: Homogenize the sample to increase the surface area.

o Solvent Extraction: Extract the homogenized sample with a suitable solvent (e.g., hexane,
dichloromethane) using methods like Soxhlet extraction or accelerated solvent extraction
(ASE).

o Headspace Analysis: Place the homogenized sample in a sealed vial and analyze the
volatile compounds in the headspace using SPME or static headspace techniques.

The following diagram illustrates a general experimental workflow for the analysis of ethyl 9-
oxononanoate.

Caption: General workflow for analyzing ethyl 9-oxononanoate.

Derivatization (Optional)

For compounds with active hydrogens (like the precursor acid, 9-oxononanoic acid),
derivatization is often necessary to increase volatility and improve chromatographic peak
shape. A common method is silylation, using reagents like N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For the ethyl ester, derivatization may not be
necessary, but it could be employed to confirm the presence of the precursor acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

e Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5%
phenyl-methylpolysiloxane), is suitable for separating volatile and semi-volatile compounds.

« Injection: Splitless injection is typically used for trace analysis.

o Oven Temperature Program: A temperature gradient is used to separate compounds with
different boiling points. A typical program might start at a low temperature (e.g., 40-60 °C),
hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).
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e Mass Spectrometry: The mass spectrometer is operated in electron ionization (El) mode.
Data can be acquired in full scan mode for compound identification or in selected ion
monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The mass
spectrum of ethyl 9-oxononanoate can be used for its identification.

Conclusion

Ethyl 9-oxononanoate is a volatile organic compound that likely contributes to the flavor and
aroma of certain foods, particularly those that have undergone lipid oxidation and contain
ethanol. Its formation is intrinsically linked to the degradation of linoleic acid. While direct
quantitative data for the ethyl ester in food is sparse, the presence of its precursor, 9-
oxononanoic acid, is well-documented in heated oils. The biological activity of 9-oxononanoic
acid, particularly its role in the arachidonate cascade, suggests that its presence in foods may
have physiological implications. Further research is needed to quantify ethyl 9-oxononanoate
in a wider variety of food matrices and to fully elucidate its sensory and biological effects. The
analytical methods outlined in this guide provide a framework for future investigations into this
and other related food-derived volatile compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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